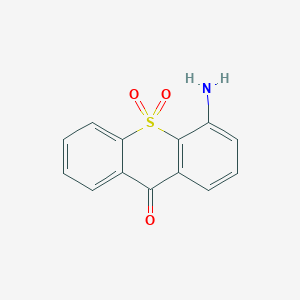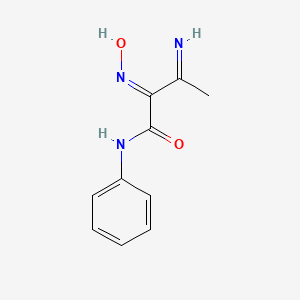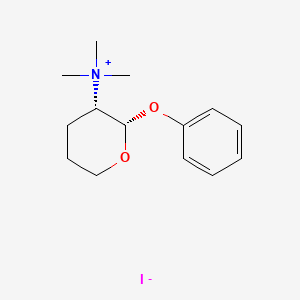
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide is a complex organic compound that features a tetrahydropyran ring system This compound is notable for its unique structure, which includes a phenoxy group and a trimethylammonium moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The phenoxy group can be introduced through a nucleophilic substitution reaction, while the trimethylammonium moiety is typically added via a quaternization reaction using trimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The tetrahydropyran ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield phenolic compounds, while reduction of the tetrahydropyran ring can produce dihydropyran derivatives.
科学的研究の応用
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide exerts its effects involves interactions with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, while the trimethylammonium moiety can influence the compound’s solubility and bioavailability. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the phenoxy and trimethylammonium groups.
Phenoxyacetic acid: Contains the phenoxy group but lacks the tetrahydropyran ring and trimethylammonium moiety.
Trimethylamine: Contains the trimethylammonium group but lacks the tetrahydropyran ring and phenoxy group.
Uniqueness
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide is unique due to its combination of a tetrahydropyran ring, phenoxy group, and trimethylammonium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
64647-09-2 |
|---|---|
分子式 |
C14H22INO2 |
分子量 |
363.23 g/mol |
IUPAC名 |
trimethyl-[(2S,3S)-2-phenoxyoxan-3-yl]azanium;iodide |
InChI |
InChI=1S/C14H22NO2.HI/c1-15(2,3)13-10-7-11-16-14(13)17-12-8-5-4-6-9-12;/h4-6,8-9,13-14H,7,10-11H2,1-3H3;1H/q+1;/p-1/t13-,14-;/m0./s1 |
InChIキー |
OTYLIIZFDZTDDC-IODNYQNNSA-M |
異性体SMILES |
C[N+](C)(C)[C@H]1CCCO[C@H]1OC2=CC=CC=C2.[I-] |
正規SMILES |
C[N+](C)(C)C1CCCOC1OC2=CC=CC=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


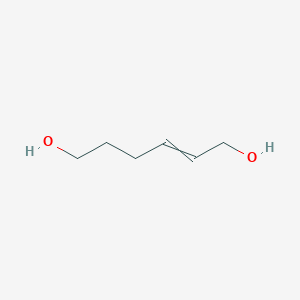
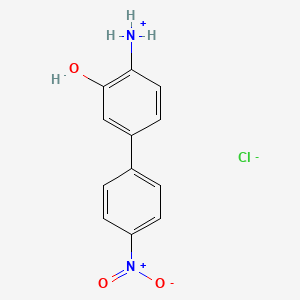
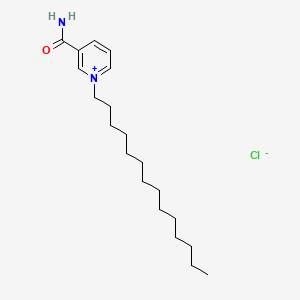
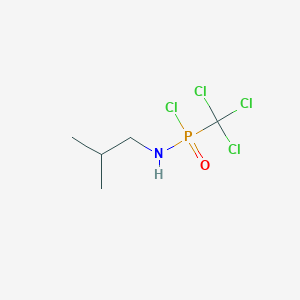
![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
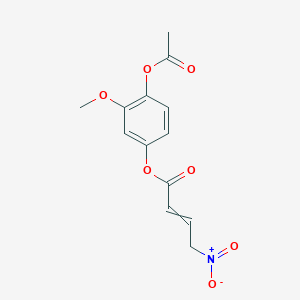
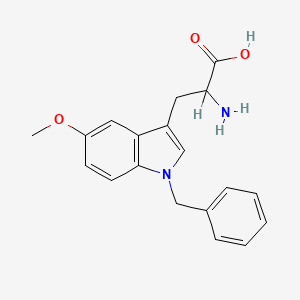
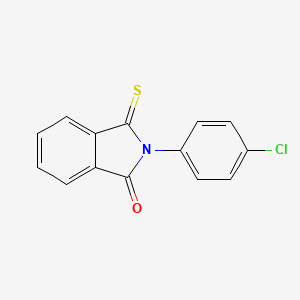
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
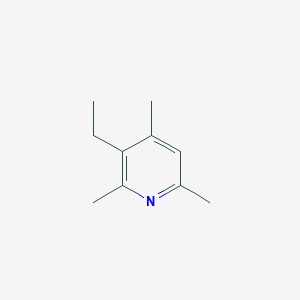
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)
